molecular formula C10H16 B121117 Adamantane-d16 CAS No. 30470-60-1

Adamantane-d16

Cat. No. B121117
CAS RN: 30470-60-1
M. Wt: 152.33 g/mol
InChI Key: ORILYTVJVMAKLC-QJESCHDLSA-N
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Description

Adamantane-d16 is a deuterated form of adamantane, a compound that has been the backbone of numerous drugs in clinical practice. The adamantane moiety's discovery has led to significant advancements in the synthesis and study of organic polyhedral compounds. Adamantane derivatives are used in a wide range of applications, including antiviral, antidiabetic, and treatments for Alzheimer's and Parkinson's disease. Their importance in therapeutic applications is well-documented, and they have been vital for many patients globally .

Synthesis Analysis

The synthesis of adamantane derivatives has been a subject of extensive research. Functionalized adamantanes, such as 1,3-bis(1,2,4-triazol-4-yl)adamantanes, have been developed as polydentate tectons for supramolecular synthesis. These compounds have shown potential in creating highly-connected and open frameworks, which are useful in designing structures of coordination polymers . Additionally, the synthesis of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the molecule's versatility as an assembler of one-dimensional motifs, adapting its conformation to suit the requirements of assembling partners .

Molecular Structure Analysis

Adamantane is a high-symmetry cage-like molecule with Td point group symmetry, often considered a hydrogen-terminated diamond fragment. Its structure has been studied through various spectroscopic methods, revealing insights into its phase transitions and molecular dynamics. For instance, the infrared spectrum of crystalline adamantane shows splittings of vibrational transitions and the appearance of gas-phase-forbidden transitions below 208K, which align with theoretical predictions .

Chemical Reactions Analysis

The chemical reactions involving adamantane have been characterized through both experimental and theoretical studies. Dissociative electron ionization of adamantane has been shown to yield various product ions, including aromatic species, which may have implications for the interstellar medium . Furthermore, the dissociative ionization of adamantane has been explored using iPEPICO spectroscopy and DFT calculations, revealing multiple fragmentation channels and the formation of small cationic hydrocarbons .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane have been extensively studied. For example, when adamantane molecules are confined within carbon nanotubes, they exhibit a cessation of rotation and a significant interaction with the nanotube walls, as evidenced by spectroscopic shifts . The elastic constants of adamantane in its cubic plastic phase have been measured, showing anomalous behavior near the transition point . Additionally, the adamantane moiety's role in drug delivery systems and surface recognition has been highlighted, with its application in liposomes, cyclodextrins, and dendrimers for targeted drug delivery .

Scientific Research Applications

Electronic Structure and Luminescence

  • Electronic Structure of Condensed Adamantane : Adamantane (C10H16) has been studied for its electronic structure using molecular orbital methods, revealing insights relevant for light-emitting devices (Vora–ud et al., 2012).
  • Photoluminescence Properties : The photoluminescence properties of adamantane have been explored, suggesting its potential in opto-electronic applications ranging from the ultraviolet to infrared spectral regions (Shinsuphan et al., 2015).

Material Science and Nanotechnology

  • Adamantane in Carbon Nanotubes : Adamantane molecules have been encapsulated in carbon nanotubes, affecting their rotational dynamics and suggesting significant interactions useful in nanotechnology (Yao et al., 2011).
  • Nanodiamond Synthesis : High-pressure, high-temperature synthesis of nanodiamonds from adamantane has been studied, providing insights into diamond nano- and microcrystal formation (Ekimov et al., 2019).

Chemistry and Catalysis

  • Catalytic Oxidation of Adamantane : Research on the catalytic oxidation of adamantane to tri-, tetra-, and penta-ols reveals possibilities for synthesizing compounds with unique physical and chemical properties (Shchapin et al., 2021).
  • Porous Materials from Adamantane : Functionalized adamantane derivatives have been used to create porous materials for applications in catalysis and energy conversion (Nasrallah & Hierso, 2019).

Drug Delivery and Surface Recognition

  • Adamantane in Drug Delivery Systems : The role of adamantane in the design of new drug delivery systems, focusing on liposomes, cyclodextrins, and dendrimers, has been explored (Štimac et al., 2017).

Other Applications

  • Dissociative Ionization of Adamantane : Studies on the dissociative ionization of adamantane have implications for understanding the formation of small cationic hydrocarbons, relevant in the interstellar medium (Candian et al., 2018).
  • Molecular Crystals and Phase Transitions : The study of order-disorder phase transitions in adamantane crystals provides insights into molecular dynamics and intermolecular interactions (Beake et al., 2017).

Safety And Hazards

Adamantane-d16 does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . It is recommended to ensure adequate ventilation, especially in confined areas, and to ensure that eyewash stations and safety showers are close to the workstation location .

Future Directions

Adamantane derivatives have potential various applications in nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORILYTVJVMAKLC-QJESCHDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481581
Record name Adamantane-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-d16

CAS RN

30470-60-1
Record name Adamantane-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
L Bistričić, G Baranović - Spectrochimica Acta Part A: Molecular and …, 1995 - Elsevier
… The structure of the vibrational spectra of adamantane-d0 (Ad 0) and its perdeuterated derivative adamantane-d16 (A-dl6) have been reported by Bailey [5]. The infrared (IR) and …
Number of citations: 70 www.sciencedirect.com
MW Thomas - Chemical Physics Letters, 1975 - Elsevier
Neutron inelastic scattering measurements are reported for hexamethylenetetramine-d 12 and for adamantane-d 16 in the energy range 200–800 cm −1 . The observed intensities are …
Number of citations: 4 www.sciencedirect.com
MR MacIntosh, B Fraser, MLH Gruwel… - The Journal of …, 1992 - ACS Publications
… Motionally narrowed isotropic 2H NMR line shapes are observed for the adamantane-d16-thiourea inclusion compound, 1, at temperatures between 333 and 119 K. The 2H NMR spin-…
Number of citations: 20 pubs.acs.org
G Szasz, A Kovacs - Molecular Physics, 1999 - Taylor & Francis
… A complete vibrational analysis of adamantane and adamantane-d16 has been performed. The experimental vibrational spectra of the compounds were reinterpreted using the scaled …
Number of citations: 27 www.tandfonline.com
MO Luke, JG Atkinson - Tetrahedron Letters, 1971 - Elsevier
Direct, metal-catalyzed exchange of adamantane with deuterium gas was found to be impractical! 5) Other unsuccessful synthetic approaches included base catalyzed exchange of …
Number of citations: 2 www.sciencedirect.com
DE Wood, RF Sprecher - Molecular Physics, 1973 - Taylor & Francis
… We wish to report here the complete analysis of the anisotropic EPR spectra of (CHa)alaC" in an adamantane-d16 matrix over the temperature range 91 to 204 K. These data not only …
Number of citations: 41 www.tandfonline.com
AC Ling, L Kevan - The Journal of Physical Chemistry, 1976 - ACS Publications
… radiolysis of adamantane-d16 containing 2-methyltetrahydrofuran; 7 irradiation temperature was 77 K. (a) Spectrum taken after warming to 260 K; (b) spectrum obtained by recooling …
Number of citations: 16 pubs.acs.org
TW McGaughy, SYC Wu, BM Fung - The Journal of Chemical Physics, 1978 - pubs.aip.org
… The two types of deuterium atoms in adamantane-d16 are expected to have virtually the … Adamantane-d16 has a fairly small molecular volume (136± 3 cms/mole). Its values of K are …
Number of citations: 7 pubs.aip.org
B Bennett, C Jiang - Organic Geochemistry, 2021 - Elsevier
… Adamantane-d16 was employed for calculating the concentrations of diamondoids while 1,1-binaphthyl was employed for calculating the concentrations of aromatic steroid …
Number of citations: 10 www.sciencedirect.com
B Ancian, B Tiffon, JE Dubois - The Journal of Chemical Physics, 1981 - pubs.aip.org
… The dependence of Tc upon 71/T is clearly nonlinear for n-alkanes, as previously reported by McGaughy, Wu, and Fung14 for adamantaned16 in n-hexane. All the curves in Fig. 1 have …
Number of citations: 27 pubs.aip.org

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